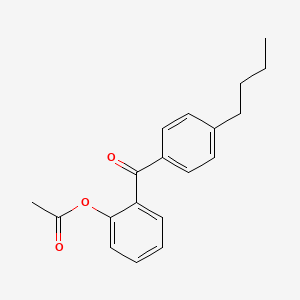

2-Acétoxy-4'-butylbenzophénone

Vue d'ensemble

Description

2-Acetoxy-4’-butylbenzophenone is a chemical compound with the molecular formula C19H20O3. It is a member of the benzophenone family and is known for its ability to absorb ultraviolet (UV) radiation. This compound is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties.

Applications De Recherche Scientifique

2-Acetoxy-4’-butylbenzophenone has several scientific research applications:

Chemistry: Used as a UV-absorbing agent in photochemical studies.

Biology: Studied for its potential effects on cellular processes and DNA protection.

Medicine: Investigated for its potential therapeutic effects in drug development and clinical trials.

Industry: Utilized in the formulation of sunscreens and other cosmetic products to protect against UV radiation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-butylbenzophenone can be achieved through various methods. One common method involves the acetylation of 4’-butylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-butylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxy-4’-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-butylbenzophenone involves its ability to absorb UV radiation. Upon absorption, the compound undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing UV-induced damage to the skin. The molecular targets include cellular components such as DNA, where it helps to prevent UV-induced mutations.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetoxy-4’-t-butylbenzophenone: Similar in structure but with a tert-butyl group instead of a butyl group.

4-Acetoxybenzophenone: Lacks the butyl group, making it less hydrophobic.

4’-Butylbenzophenone: Lacks the acetoxy group, affecting its UV-absorbing properties.

Uniqueness

2-Acetoxy-4’-butylbenzophenone is unique due to its combination of the acetoxy and butyl groups, which enhance its UV-absorbing properties and make it suitable for use in sunscreens and other cosmetic products.

Activité Biologique

2-Acetoxy-4'-butylbenzophenone, a compound with the chemical formula C16H18O3 and CAS number 890098-44-9, is a member of the benzophenone family, known for its diverse biological activities. This article aims to explore the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound based on existing literature and research findings.

2-Acetoxy-4'-butylbenzophenone exhibits significant biochemical interactions. It primarily functions as an inhibitor of certain esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of the acetoxy group leads to the formation of 4-hydroxy-4'-butylbenzophenone, which can further participate in various biochemical pathways, influencing metabolic processes and cellular functions.

2. Cellular Effects

The compound has been shown to affect various cellular processes:

- Cell Signaling : 2-Acetoxy-4'-butylbenzophenone modulates key signaling pathways, impacting gene expression and cellular metabolism. It alters the activity of signaling molecules, which can lead to changes in cell behavior.

- Gene Expression : By influencing transcription factors and regulatory proteins, this compound can upregulate or downregulate specific genes involved in cell growth and differentiation.

3. Molecular Mechanism

The mechanism of action involves binding interactions with biomolecules:

- Enzyme Interaction : The compound can inhibit certain enzymes, leading to altered metabolic pathways. For instance, its inhibition of esterases prevents the breakdown of ester bonds, resulting in the accumulation of metabolites that may have biological effects.

- Subcellular Localization : 2-Acetoxy-4'-butylbenzophenone localizes within specific organelles such as mitochondria or the endoplasmic reticulum, where it interacts with proteins and enzymes crucial for cellular metabolism.

4. Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological activity of 2-acetoxy-4'-butylbenzophenone:

- Low Doses : At lower concentrations, it may exhibit beneficial effects by modulating cellular processes.

- High Doses : Conversely, higher doses can lead to toxicity, oxidative stress, and inflammation in animal models.

5. Metabolic Pathways

The compound undergoes several metabolic transformations:

- Ester Hydrolysis : The primary metabolic pathway involves hydrolysis to form active metabolites that participate in further biochemical reactions.

- Oxidative Metabolism : Following hydrolysis, it may enter oxidative pathways that influence its bioavailability and overall biological effects.

6. Transport and Distribution

The transport mechanisms for 2-acetoxy-4'-butylbenzophenone include:

- Passive Diffusion : It can cross cell membranes through passive transport due to its lipophilic nature.

- Active Transport : In some cases, specific transporters may facilitate its distribution within cells and tissues.

7. Case Studies and Research Findings

Recent studies have highlighted various aspects of 2-acetoxy-4'-butylbenzophenone's biological activity:

Table 1: Summary of Key Research Findings

8. Conclusion

2-Acetoxy-4'-butylbenzophenone is a compound with significant biological activity due to its interactions with various biomolecules and cellular processes. Its potential therapeutic applications warrant further investigation into its mechanisms of action and effects at different dosages. Future studies should focus on elucidating its precise role in metabolic pathways and exploring its utility in pharmacological applications.

Propriétés

IUPAC Name |

[2-(4-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-4-7-15-10-12-16(13-11-15)19(21)17-8-5-6-9-18(17)22-14(2)20/h5-6,8-13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBWFQOIRQIONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641581 | |

| Record name | 2-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-44-9 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](4-butylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.